1-(4-Fluorobenzyl)-1H-indole

Lipophilicity Lead Optimization Pharmacokinetics

1-(4-Fluorobenzyl)-1H-indole is a 1-substituted indole building block featuring a 4-fluorobenzyl group on the indole nitrogen. It is a solid, storage-stable intermediate with a molecular weight of 225.26 g/mol and a calculated LogP of approximately 3.83.

Molecular Formula C15H12FN
Molecular Weight 225.26 g/mol
CAS No. 204205-77-6
Cat. No. B1331910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-1H-indole
CAS204205-77-6
Molecular FormulaC15H12FN
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
InChIKeyNNPAZBSSZIZVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-1H-indole (CAS 204205-77-6) – A Core Indole Scaffold for Synthetic Cannabinoid & Anti-inflammatory Research


1-(4-Fluorobenzyl)-1H-indole is a 1-substituted indole building block featuring a 4-fluorobenzyl group on the indole nitrogen. It is a solid, storage-stable intermediate with a molecular weight of 225.26 g/mol and a calculated LogP of approximately 3.83 . This compound serves as a critical precursor for a range of bioactive molecules, most notably synthetic cannabinoids targeting CB1/CB2 receptors and anti-inflammatory agents with COX-2 inhibitory activity [1]. Its specific 4-fluorobenzyl substitution pattern is not merely decorative; it imparts distinct physicochemical and biological properties that differentiate it from close N-substituted analogs such as 1-benzyl-1H-indole.

Why 1-(4-Fluorobenzyl)-1H-indole (CAS 204205-77-6) Cannot Be Substituted by Other N-Benzyl-Indoles in Critical Research Applications


The seemingly minor structural variation between 1-(4-fluorobenzyl)-1H-indole and its nearest analog, 1-benzyl-1H-indole, leads to significant differences in lipophilicity (ΔLogP ~0.14) and introduces a strong hydrogen bond acceptor, as evidenced by their respective physicochemical properties [1]. More critically, in the context of synthetic cannabinoid pharmacology, this fluorine atom is essential for high-affinity receptor binding. The 4-fluorobenzyl scaffold found in ADB-FUBICA enables ultra-potent CB1 agonism with an EC50 of 2.6 nM [2], whereas the non-fluorinated derivative AB-BICA is reportedly a less potent CB1 agonist [3]. Substituting with a generic benzyl-indole would fundamentally alter the pharmacodynamic profile, making 1-(4-fluorobenzyl)-1H-indole a non-fungible intermediate for precise pharmacological tool compound synthesis.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-1H-indole (CAS 204205-77-6) in Medicinal Chemistry & Forensic Research


1-(4-Fluorobenzyl)-1H-indole vs. 1-Benzyl-1H-indole: Computed Lipophilicity and Hydrogen Bond Acceptor Capacity

The replacement of a hydrogen with fluorine in the 4-benzyl position significantly modulates the physicochemical profile of the indole scaffold. Direct comparison shows a higher calculated LogP (3.83 vs. 3.69) [1] and the presence of one hydrogen bond acceptor for the target compound, whereas the comparator has none . This contributes to a measurable increase in lipophilicity and potential for distinct intermolecular interactions.

Lipophilicity Lead Optimization Pharmacokinetics

Essential Scaffold for Ultra-Potent CB1 Agonists: ADB-FUBICA (EC50 2.6 nM) Requires This Precursor

The synthetic cannabinoid ADB-FUBICA, which is synthesized directly from 1-(4-fluorobenzyl)-1H-indole, demonstrates exceptional potency as a CB1 receptor agonist with an EC50 of 2.6 nM [1]. In contrast, the non-fluorinated analog AB-BICA is classified as a less potent agonist [2]. This positions the 4-fluorobenzyl intermediate as a mandatory starting material for anyone seeking to replicate or study this class of ultra-potent cannabinoids.

Synthetic Cannabinoid CB1 Receptor Forensic Toxicology

Lead Compound for Analgesic Development: 4-Fluorobenzyl Derivative Showed an ID50 of 0.085 mmol/kg

A series of (indol-3-yl)alkylamides were synthesized and tested for analgesic activity. A 4-fluorobenzyl-substituted derivative (compound 25) demonstrated promising in vivo analgesic properties with an ED50 of 11 mg/kg p.o. and, crucially, was selected as the lead compound for further optimization due to an in vivo anti-inflammatory ID50 of 0.085 ± 0.021 mmol/kg . Its benzyl-substituted analog (compound 24) showed a slightly better analgesic ED50 (8.1 mg/kg) but was not selected as the lead, indicating the 4-fluorobenzyl derivative offered a superior overall pharmacological profile for further development.

Analgesic Anti-inflammatory Pain Management

Validated Application Scenarios for 1-(4-Fluorobenzyl)-1H-indole (CAS 204205-77-6) Based on Core Evidence


Synthesis of Reference Standards for Forensic Toxicology of Synthetic Cannabinoids

This compound is the essential building block for synthesizing high-purity reference standards of ADB-FUBICA and MDMB-FUBICA, which are required for the identification and quantification of these potent new psychoactive substances (NPS) in seized materials and biological samples . The confirmed CB1 EC50 of 2.6 nM for ADB-FUBICA establishes the extreme potency of the resulting product, necessitating its use as a certified analytical standard [1].

Medicinal Chemistry Campaigns Targeting COX-2 Selective Anti-inflammatory Agents

The 4-fluorobenzyl substitution is a preferred embodiment in patent filings for indole-based COX-2 inhibitors, demonstrating its established utility as a privileged scaffold in anti-inflammatory drug design . Procuring this specific intermediate allows chemists to directly follow patented synthetic routes and replicate leading compounds that show high selectivity for the COX-2 enzyme.

Structure-Activity Relationship (SAR) Studies on the Cannabinoid Receptor System

The scaffold is ideal for systematic SAR investigations into cannabinoid receptor binding. Quantitative evidence shows that the 4-fluorobenzyl moiety is critical for achieving ultra-high potency (EC50 2.6 nM), providing a clear benchmark . Analog synthesis starting from the non-fluorinated 1-benzyl-1H-indole would yield a significantly less active cohort, underscoring the necessity of the fluorinated precursor for meaningful potency comparison studies [1].

Lead Optimization of Non-Opioid Analgesic Candidates

In vivo pharmacological data has directly validated the 4-fluorobenzyl derivative as a lead compound for analgesic and anti-inflammatory programs, with an anti-inflammatory ID50 of 0.085 mmol/kg . This specific evidence justifies the procurement of 1-(4-fluorobenzyl)-1H-indole to synthesize and advance this promising chemical series, bypassing less optimal benzyl-substituted leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.